molecular formula C14H11N3O2 B11865492 5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide

5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B11865492
M. Wt: 253.26 g/mol
InChI Key: VSSKFEBCTQQENT-UHFFFAOYSA-N
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Description

5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an isocyanate derivative, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide stands out due to its unique combination of biological activities and its potential for use in multiple fields. Its ability to inhibit specific molecular targets and pathways makes it a promising candidate for drug development and other applications .

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

5-oxo-N-phenyl-1H-imidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C14H11N3O2/c18-13-8-4-7-12-15-9-11(17(12)13)14(19)16-10-5-2-1-3-6-10/h1-9,15H,(H,16,19)

InChI Key

VSSKFEBCTQQENT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC(=O)N32

Origin of Product

United States

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